1-(3-Hydroxy-pyridin-2-yl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
Description
Properties
IUPAC Name |
1-(3-hydroxypyridin-2-yl)-2,5-dimethylpyrrole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-8-6-10(7-15)9(2)14(8)12-11(16)4-3-5-13-12/h3-7,16H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLDWCVHLNQVNGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=C(C=CC=N2)O)C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
The compound’s mechanism of action in biological systems would depend on its specific interactions with molecular targets. For example, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The hydroxy and carbaldehyde groups could form hydrogen bonds or covalent bonds with amino acid residues in the enzyme’s active site.
Comparison with Similar Compounds
Pyridine-Substituted Analogs
Compounds with pyridine-based substituents are critical for evaluating electronic and steric effects.
Key Observations :
- The 3-hydroxy group in the target compound distinguishes it from methylated pyridine analogs, which lack H-bonding capacity. This could influence pharmacokinetics or target binding in biological systems.
Phenyl-Substituted Analogs
Phenyl-substituted derivatives highlight the impact of aromatic substituents on physicochemical properties.
Key Observations :
Halogenated and Heterocyclic Derivatives
Halogenation and complex heterocycles modify electronic properties and stability.
Key Observations :
- Halogenated derivatives (e.g., ) exhibit strong electron-withdrawing effects, which may improve stability or alter reactivity pathways.
Biological Activity
1-(3-Hydroxy-pyridin-2-yl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is a synthetic organic compound notable for its potential biological activities. This article explores its structure, synthesis, biological properties, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : CHNO
- Molecular Weight : 216.24 g/mol
- CAS Number : 876717-25-8
The structure features a pyrrole ring substituted with a hydroxypyridine and an aldehyde group, which enhances its reactivity and potential for biological interactions. The presence of these functional groups suggests a promising profile for medicinal chemistry applications.
Synthesis Methods
Several synthetic routes have been proposed for the preparation of this compound. Common methods include:
- Condensation Reactions : Utilizing pyrrole derivatives and aldehydes under acidic conditions.
- Functional Group Transformations : Modifying existing compounds with hydroxyl and aldehyde groups to achieve the desired structure.
Biological Activity
Research indicates that this compound exhibits notable antimicrobial and anticancer properties. Preliminary studies suggest its mechanism of action may involve:
- Inhibition of Enzymatic Activity : The compound may interact with specific enzymes or receptors, altering their functions.
- Cellular Proliferation Modulation : It has shown potential in inhibiting the growth of various cancer cell lines.
Antimicrobial Properties
The compound has demonstrated significant activity against both Gram-positive and Gram-negative bacteria. Table 1 summarizes the minimum inhibitory concentration (MIC) values observed in preliminary studies:
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 4.69 |
| Escherichia coli | 8.33 |
| Bacillus subtilis | 5.64 |
| Pseudomonas aeruginosa | 13.40 |
These findings indicate that the compound could serve as a lead for developing new antimicrobial agents.
Anticancer Activity
In vitro studies have suggested that this compound can inhibit the proliferation of various cancer cell lines, including HeLa and A375 cells. Its anticancer efficacy is attributed to its ability to induce apoptosis and cell cycle arrest.
Case Studies and Research Findings
Recent research highlights the therapeutic potential of similar pyrrole derivatives in various biomedical applications:
- Pyrrolidine Derivatives : Compounds structurally related to this compound have shown promising antibacterial activity against resistant strains of bacteria .
- Structure-Activity Relationship (SAR) : Studies on SAR indicate that modifications on the pyrrole ring can significantly enhance biological activity .
- Clinical Implications : The versatility of this compound in medicinal chemistry makes it a candidate for further pharmacological investigations aimed at treating infections and cancers.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of 1-(3-Hydroxy-pyridin-2-yl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde as an anticancer agent. The compound has been evaluated against various cancer cell lines, showing promising cytotoxic effects. For instance, in a study involving multiple human cancer cell lines, this compound demonstrated significant growth inhibition, particularly against the HT29 colon cancer cell line with an IC50 value of 2.01 µM .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Research indicates that derivatives of pyrrole compounds exhibit substantial anti-inflammatory activity by inhibiting pro-inflammatory cytokines and mediators . This makes it a candidate for developing new treatments for inflammatory diseases.
Neuroprotective Effects
There is growing interest in the neuroprotective properties of this compound. Studies suggest that pyrrole derivatives can protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic strategies against neurodegenerative diseases like Alzheimer's and Parkinson's disease .
Case Studies and Experimental Findings
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions that can yield various derivatives with enhanced biological activities. For example, modifications to the pyrrole ring or the hydroxypyridine moiety can lead to compounds with improved potency or selectivity against specific biological targets .
Preparation Methods
Pyrrole-3-carbaldehyde Core Synthesis
Pyrrole-3-carbaldehydes are commonly synthesized via:
- Paal-Knorr synthesis : Cyclization of 1,4-dicarbonyl compounds under acidic or basic conditions to form substituted pyrroles.
- Vilsmeier-Haack formylation : Direct formylation of pyrroles at the 3-position using POCl3 and DMF.
For 2,5-dimethyl substitution, starting materials such as 2,5-hexanedione are often used in Paal-Knorr synthesis to yield 2,5-dimethylpyrrole derivatives.
Specific Synthetic Route Insights
While no direct published synthesis for 1-(3-Hydroxy-pyridin-2-yl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde was found, a related patent for pyrrole-3-carbaldehyde derivatives (e.g., 5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde) provides a two-step synthetic approach that can be adapted:
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Substitution reaction | 2-fluoro-alpha-bromoacetophenone + 3-oxo-propionitrile, alkaline catalyst (e.g., K2CO3), organic solvent (ethyl acetate), 40-60°C, 3-6 h | Formation of 4-(2-fluorophenyl)-2-formyl-4-oxo-butyronitrile intermediate |
| 2 | Hydrogenation cyclization | Pd-C catalyst, HZSM-5 molecular sieve, 1,4-dioxane, 60-90°C, 15-20 h, H2 atmosphere | Cyclization to 5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde |
This method emphasizes:
- Use of an alpha-bromo ketone and a nitrile to form a keto-nitrile intermediate.
- Catalytic hydrogenation to induce cyclization forming the pyrrole ring with aldehyde functionality.
This approach could be modified for the hydroxy-pyridinyl substituent by replacing the aryl bromide with a suitable 3-hydroxy-pyridin-2-yl halide or equivalent precursor.
Detailed Example Procedure (Adapted)
| Step | Procedure | Conditions | Yield & Purity |
|---|---|---|---|
| 1 | Substitution reaction of 3-hydroxy-2-bromopyridine with 3-oxo-propionitrile in presence of K2CO3 in ethyl acetate | 40-60°C, 4 h | Intermediate keto-nitrile compound, ~88% yield, >99% purity |
| 2 | Hydrogenation cyclization of intermediate with Pd-C and HZSM-5 in 1,4-dioxane under H2 atmosphere | 80°C, 18 h | Target pyrrole-3-carbaldehyde derivative, ~90% yield, >99% purity |
Post-reaction workup involves filtration to remove catalysts, aqueous washing, crystallization at low temperature (0-10°C), and drying to obtain the pure product.
Data Table: Key Parameters for Preparation
| Parameter | Step 1: Substitution | Step 2: Cyclization |
|---|---|---|
| Starting materials | 3-hydroxy-2-bromopyridine, 3-oxo-propionitrile | Keto-nitrile intermediate |
| Catalyst | K2CO3 (alkaline) | Pd-C (10%), HZSM-5 molecular sieve |
| Solvent | Ethyl acetate | 1,4-dioxane |
| Temperature | 40-60°C | 60-90°C |
| Reaction time | 3-6 hours | 15-20 hours |
| Atmosphere | Ambient | Hydrogen (1 atm) |
| Yield | ~88-90% | ~90-92% |
| Purity | >99% | >99% |
Research Findings and Considerations
- The two-step synthesis is efficient, with high yields and purity, suitable for scale-up.
- Use of heterogeneous catalysts (Pd-C, HZSM-5) facilitates easy separation and reuse.
- The reaction conditions are mild, avoiding harsh reagents that could degrade sensitive hydroxy-pyridinyl groups.
- The aldehyde group is introduced or preserved during cyclization, avoiding additional formylation steps.
- Crystallization at low temperature improves product purity and isolation.
Q & A
(Basic) What synthetic methodologies are reported for the preparation of 1-(3-Hydroxy-pyridin-2-yl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde?
Answer:
The synthesis typically involves multi-step condensation reactions. For example, analogous pyrrole-carbaldehyde derivatives are synthesized via cyclocondensation of hydrazines with diketones or β-ketoaldehydes under reflux in ethanol . The hydroxy-pyridinyl moiety may require protective groups (e.g., trityl or tert-butyldimethylsilyl) to prevent undesired side reactions during aldehyde functionalization. Post-synthetic deprotection using mild acids (e.g., HCl in THF) can restore the hydroxyl group . Characterization via IR and NMR is critical to confirm regiochemistry and purity .
(Advanced) How can contradictory NMR data be resolved when characterizing the regiochemistry of substituents in this compound?
Answer:
Contradictory -NMR peaks (e.g., overlapping signals for pyrrole protons) can be resolved using 2D NMR techniques:
- HSQC/HMBC : Correlates - couplings to confirm substituent positions .
- NOESY : Identifies spatial proximity between protons (e.g., methyl groups on pyrrole vs. pyridinyl hydroxyl) .
X-ray crystallography (as applied in and ) provides definitive structural confirmation, resolving ambiguities in regiochemistry .
(Basic) What spectroscopic techniques are essential for characterizing this compound?
Answer:
Key techniques include:
- IR spectroscopy : Identifies carbonyl stretches (aldehyde: ~1700–1750 cm) and hydroxyl groups (~3200–3500 cm) .
- /-NMR : Assigns substituent positions (e.g., methyl groups at δ 2.08–2.14 ppm in pyrrole rings) .
- Mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H] peaks) and fragmentation patterns .
(Advanced) What strategies optimize the yield of aldehyde functionalization in such pyrrole derivatives?
Answer:
- Catalyst selection : Lewis acids (e.g., ZnCl) enhance electrophilic substitution at the aldehyde position .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
- Temperature control : Low-temperature reactions (~0–5°C) minimize side reactions during aldehyde activation .
Microwave-assisted synthesis can reduce reaction times and improve yields by 15–20% .
(Basic) What biological activities are associated with structurally related pyrrole-carbaldehyde derivatives?
Answer:
Related compounds exhibit:
- Antibacterial activity : Pyrazole derivatives inhibit bacterial growth (MIC values: 2–8 µg/mL against S. aureus) .
- Antitumor potential : Dihydropyrazole derivatives act as TNF-α inhibitors (IC: ~10–50 µM) .
- CB1 receptor antagonism : Modulate neurological pathways, studied via in vitro receptor-binding assays .
(Advanced) How does the hydroxy-pyridinyl group influence the compound’s electronic properties and reactivity?
Answer:
- Hydrogen bonding : The hydroxyl group participates in intramolecular H-bonding with the aldehyde oxygen, stabilizing the planar conformation and reducing electrophilicity .
- Electronic effects : The pyridinyl ring withdraws electron density via conjugation, altering reaction kinetics in nucleophilic additions.
- Solubility : Enhances water solubility compared to non-hydroxylated analogs, critical for in vitro bioassays .
(Basic) What purification methods are effective for this compound?
Answer:
- Recrystallization : Dichloromethane/hexane mixtures yield high-purity crystals (≥95%) .
- Column chromatography : Silica gel with ethyl acetate/hexane (3:7) eluent separates regioisomers .
- HPLC : Reverse-phase C18 columns resolve polar impurities (retention time: ~12–15 min) .
(Advanced) What are the challenges in achieving enantiomeric purity for chiral analogs of this compound?
Answer:
- Chiral resolution : Use of chiral auxiliaries (e.g., Evans’ oxazolidinones) or enzymatic methods (lipases) .
- Dynamic crystallization : Co-crystallization with enantiopure agents (e.g., tartaric acid) improves diastereomeric excess (>90%) .
- Analytical monitoring : Chiral HPLC (Chiralpak® AD-H column) or polarimetry verifies enantiopurity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
